molecular formula C5H12Cl2N4 B2670997 2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride CAS No. 1384427-85-3

2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

Cat. No.: B2670997
CAS No.: 1384427-85-3
M. Wt: 199.08
InChI Key: HZOOACBRADJJDN-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C5H10N4·2HCl. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 4H-1,2,4-triazole with appropriate alkylating agents. One common method involves the reaction of 4H-1,2,4-triazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-5(2,6)4-7-3-8-9-4;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOOACBRADJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-85-3
Record name 2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
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